![molecular formula C7H6N2O2 B3193187 4-羟基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 69053-50-5](/img/structure/B3193187.png)

4-羟基-1H-苯并[d]咪唑-2(3H)-酮

描述

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key component in many pharmaceutical agents .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

Benzimidazole is a base, and it can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one, also known as 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one:

Pharmaceuticals and Drug Development

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is a significant scaffold in medicinal chemistry due to its potential therapeutic properties. It has been investigated for its antiviral, antitumor, and antimicrobial activities . The compound’s ability to interact with various biological targets makes it a promising candidate for developing new drugs, particularly in the treatment of cancer and infectious diseases.

Catalysis and Chemical Synthesis

This compound is used as a catalyst in organic reactions . Its unique structure allows it to facilitate various chemical transformations, including oxidation and reduction reactions . Researchers have explored its use in synthesizing complex organic molecules, making it valuable in the field of synthetic chemistry.

Material Science

In material science, 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is utilized in the development of functional materials . Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and conductivity . This makes it useful in creating advanced materials for electronics, coatings, and other high-performance applications.

Biological Probes and Imaging

The compound has been employed as a biological probe in various imaging techniques. Its ability to bind to specific biomolecules allows researchers to visualize and study biological processes at the molecular level . This application is particularly important in biomedical research, where understanding cellular mechanisms is crucial.

Environmental Science

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one has applications in environmental science as a component in sensors and detection systems for pollutants. Its chemical properties enable it to detect and quantify environmental contaminants , contributing to efforts in monitoring and protecting the environment .

Agricultural Chemistry

In agriculture, this compound is explored for its potential as a pesticide or herbicide . Its biological activity against various pests and weeds makes it a candidate for developing new agrochemicals that can help in crop protection and yield enhancement .

Solar Energy and Photovoltaics

The compound is also being researched for its role in solar energy applications . Its incorporation into dye-sensitized solar cells (DSSCs) can improve the efficiency of these devices by enhancing light absorption and electron transfer processes . This application is part of ongoing efforts to develop more efficient and sustainable energy sources.

Nanotechnology

In the field of nanotechnology, 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one is used in the synthesis of nanoparticles and nanocomposites . Its unique properties can help in creating nanomaterials with specific functionalities, which are useful in various applications, including drug delivery, imaging, and catalysis .

作用机制

Target of Action

Imidazole derivatives have been reported to interact with various targets such as tyrosine kinases and tubulin . These targets play crucial roles in cellular signaling and structure, respectively.

Mode of Action

Some imidazole derivatives have been found to inhibit microtubule assembly formation , which can disrupt cell division and growth. Other imidazole derivatives have shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2 , which can affect various cellular processes including cell proliferation and survival.

Result of Action

Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) .

未来方向

属性

IUPAC Name |

4-hydroxy-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGGIHYAYWNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

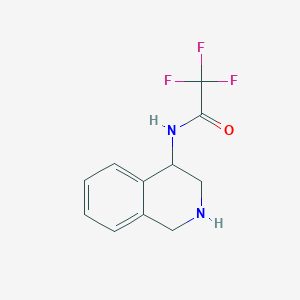

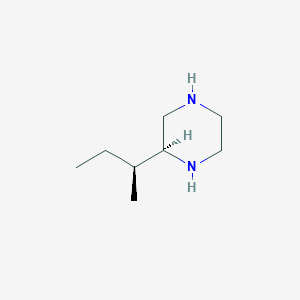

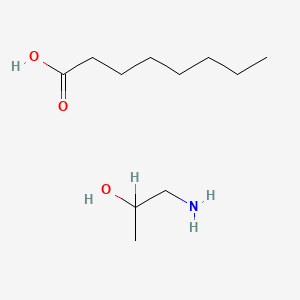

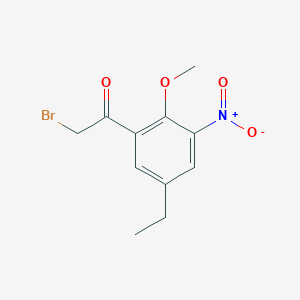

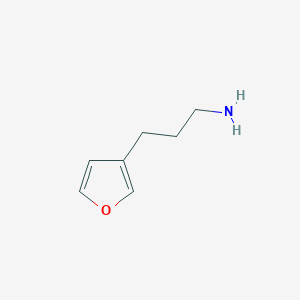

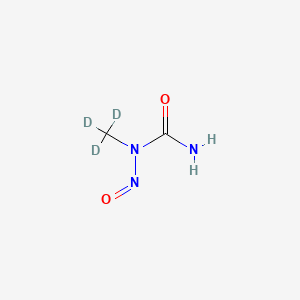

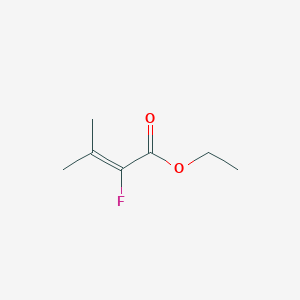

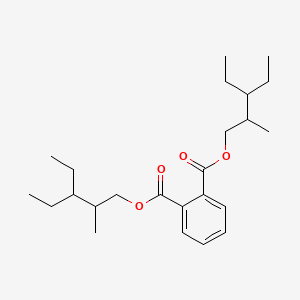

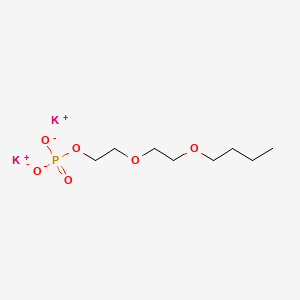

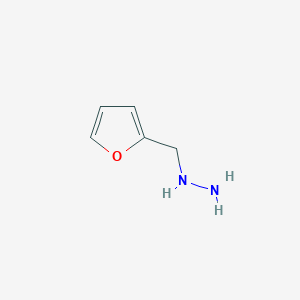

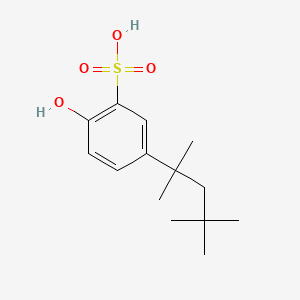

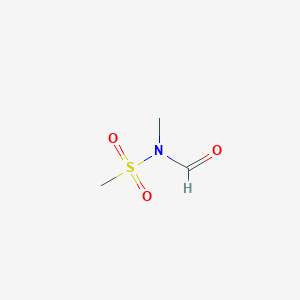

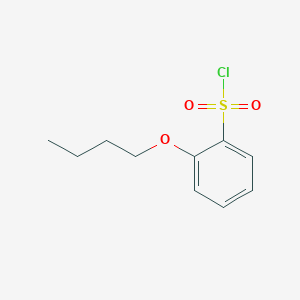

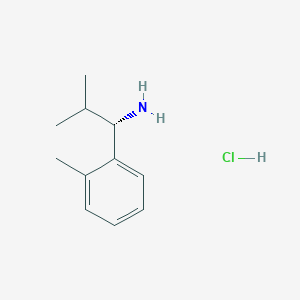

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。